N-(3-((furan-2-ylmethyl)amino)-2-hydroxypropyl)-N-mesitylmethanesulfonamide benzoate
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Description
Compounds with furan rings and sulfonamide groups are common in medicinal chemistry due to their diverse biological activities . They are often used in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a furan ring with an amine to form the furan-2-ylmethylamine moiety . This can then be reacted with other compounds to introduce additional functional groups .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the furan ring or the sulfonamide group . The furan ring can undergo reactions such as oxidation or halogenation, while the sulfonamide group can participate in various substitution reactions .Scientific Research Applications
- Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of this compound against both gram-positive and gram-negative bacteria .
- A related class of compounds, N-(furan-2-ylmethyl)-1H-indole-3-carboxamides, has been designed as anticancer agents targeting the epidermal growth factor receptor (EGFR). These derivatives show promise in inhibiting EGFR, a key player in cancer progression .
- Furan derivatives can serve as catalysts or reagents in organic transformations. For instance, copper/zinc oxide/γ-alumina catalysts have been used for amination reactions, yielding N,N,N’,N’-tetramethyl-1,6-hexanediamine (TMHDA) from dimethylamine .
Antibacterial Activity
EGFR Inhibition
Catalysis and Organic Synthesis
properties
IUPAC Name |
benzoic acid;N-[3-(furan-2-ylmethylamino)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S.C7H6O2/c1-13-8-14(2)18(15(3)9-13)20(25(4,22)23)12-16(21)10-19-11-17-6-5-7-24-17;8-7(9)6-4-2-1-3-5-6/h5-9,16,19,21H,10-12H2,1-4H3;1-5H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFBEHDTTCOCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(CC(CNCC2=CC=CO2)O)S(=O)(=O)C)C.C1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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